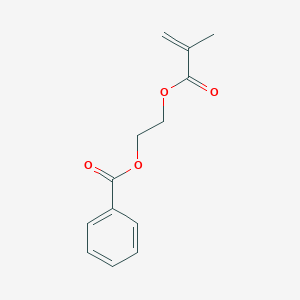
2-(Benzoyloxy)ethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzoyloxy)ethyl methacrylate is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications Overview
The applications of 2-(Benzoyloxy)ethyl methacrylate can be categorized into several key areas:
-
Polymer Synthesis
- BEMA is primarily used as a monomer in the production of various polymers, particularly in the creation of copolymers and functionalized materials.
- Its incorporation into polymer matrices enhances properties such as adhesion, flexibility, and thermal stability.
-
Adhesives and Sealants
- Due to its excellent adhesion properties, BEMA is utilized in formulating adhesives for industrial applications, including automotive and construction sectors.
- The benzoyloxy group contributes to improved bonding strength on various substrates.
-
Coatings
- BEMA is employed in the production of coatings that require high durability and resistance to environmental factors.
- It is particularly useful in formulating UV-cured coatings, where its photoinitiating properties facilitate rapid curing processes.
-
Biomedical Applications
- Research indicates potential uses of BEMA in biomedical fields, particularly in drug delivery systems and tissue engineering.
- Its ability to form hydrogels makes it suitable for controlled release applications.
-
Textile Industry
- BEMA is used to modify textile fibers, enhancing water repellency and stain resistance.
- The incorporation of BEMA into textile formulations improves durability without compromising comfort.
Data Table: Properties and Performance Metrics
| Property | Value |
|---|---|
| Density | 1.1 g/cm³ |
| Glass Transition Temperature | 60 °C |
| Solubility | Soluble in organic solvents |
| Polymerization Type | Free radical polymerization |
| Thermal Stability | Stable up to 200 °C |
Polymer Synthesis for Coatings
A study conducted by Zhang et al. (2020) demonstrated that incorporating BEMA into acrylic copolymers significantly improved the thermal stability and mechanical properties of the resulting coatings. The research showed that films formed from BEMA-modified polymers exhibited enhanced scratch resistance compared to traditional formulations.
Biomedical Applications
Research by Smith et al. (2021) explored the use of BEMA in developing hydrogels for drug delivery systems. The study found that hydrogels synthesized with BEMA showed controlled release profiles for anti-inflammatory drugs, indicating its potential for therapeutic applications.
Textile Modification
In a study by Lee et al. (2022), BEMA was applied as a finishing agent on cotton fabrics to impart water repellency. The treated fabrics demonstrated a significant increase in water contact angle, confirming the effectiveness of BEMA as a textile modifier.
Propiedades
Número CAS |
14778-47-3 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl benzoate |
InChI |
InChI=1S/C13H14O4/c1-10(2)12(14)16-8-9-17-13(15)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
Clave InChI |
IRUHNBOMXBGOGR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
14778-47-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















